molecular formula C18H14N4O4S2 B5113567 3-methoxy-N-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide

3-methoxy-N-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide

Cat. No.: B5113567
M. Wt: 414.5 g/mol
InChI Key: ZMKQNXVAZHDJGW-UHFFFAOYSA-N
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Description

3-methoxy-N-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is a complex organic compound with a molecular formula of C18H14N4O4S2 This compound is characterized by its unique structure, which includes a methoxy group, a nitrophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a phenyl ring is treated with a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reactions: The thiazole ring and the nitrophenyl group are then coupled using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

3-methoxy-N-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-methoxy-N-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse reactivity and interaction with different molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-methoxy-N-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4S2/c1-26-14-7-3-5-12(9-14)16(23)20-17(27)21-18-19-15(10-28-18)11-4-2-6-13(8-11)22(24)25/h2-10H,1H3,(H2,19,20,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKQNXVAZHDJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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